molecular formula C14H17F2NO4 B2368509 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid CAS No. 2503202-57-9

3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid

Cat. No.: B2368509
CAS No.: 2503202-57-9
M. Wt: 301.29
InChI Key: AUJXNPPNVASMLH-UHFFFAOYSA-N
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Description

The compound 3-[1,1-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid is a fluorinated benzoic acid derivative characterized by:

  • Benzoic acid backbone: Provides a rigid aromatic scaffold and carboxylic acid functionality, which can enhance interactions with biological targets (e.g., hydrogen bonding or ionic interactions).
  • 1,1-Difluoroethyl side chain: The geminal difluoro substitution on the ethyl group improves metabolic stability by reducing oxidation susceptibility, a hallmark of fluorinated pharmaceuticals .
  • tert-Butyloxycarbonyl (BOC) group: A bulky carbamate protecting group attached to the aminoethyl chain, enhancing lipophilicity and steric shielding of the amine, which may delay enzymatic degradation .

Molecular Formula: $ \text{C}{14}\text{H}{17}\text{F}2\text{NO}5 $ (estimated based on structural analysis).

Properties

IUPAC Name

3-[1,1-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-8-14(15,16)10-6-4-5-9(7-10)11(18)19/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXNPPNVASMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC(=C1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Difluoroethylamine Intermediate

The difluoroethylamine segment is synthesized via fluorination of a β-ketoamide precursor. A representative pathway involves:

  • Michael Addition : Reaction of acrylonitrile with ammonia yields β-cyanoethylamine, which is subsequently hydrolyzed to β-ketoethylamine using aqueous HCl.
  • Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C introduces two fluorine atoms, yielding 1,1-difluoroethylamine.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane
  • Temperature: −78°C to 0°C (gradual warming)
  • Yield: 68–72% (isolated as hydrochloride salt)

Boc Protection of the Amine

The amine group is protected using tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent undesired side reactions during subsequent steps:
$$
\text{1,1-Difluoroethylamine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{1,1-Difluoro-2-(tert-butoxycarbonylamino)ethane}
$$

Optimization Data :

Base Solvent Time (h) Yield (%)
Triethylamine THF 6 85
DMAP DCM 4 88

Coupling to Benzoic Acid Scaffold

Benzoic Acid Functionalization

3-Bromobenzoic acid is esterified to methyl 3-bromobenzoate using methanol and H₂SO₄ (96% yield). This facilitates nucleophilic substitution with the Boc-protected amine.

Nucleophilic Substitution

The ester reacts with 1,1-difluoro-2-(tert-butoxycarbonylamino)ethane in the presence of a palladium catalyst:
$$
\text{Methyl 3-bromobenzoate} + \text{Boc-protected amine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Methyl 3-[1,1-difluoro-2-(Boc-amino)ethyl]benzoate}
$$

Catalyst Screening :

Catalyst System Ligand Yield (%)
Pd(OAc)₂/Xantphos Xantphos 78
Pd(dba)₂/BINAP BINAP 65

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/water (4:1):
$$
\text{Methyl ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{3-[1,1-Difluoro-2-(Boc-amino)ethyl]benzoic acid}
$$
Yield : 94% (purity >98% by HPLC).

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

An alternative route employs reductive amination of 3-formylbenzoic acid with Boc-protected difluoroethylamine:
$$
\text{3-Formylbenzoic acid} + \text{Boc-NH-CH₂-CF₂H} \xrightarrow{\text{NaBH(OAc)}_3} \text{Target compound}
$$
Advantages :

  • Fewer steps (no halogenation or coupling required).
  • Higher functional group tolerance.

Limitations :

  • Lower yield (52%) due to imine instability.

Solid-Phase Synthesis

Immobilization of 3-bromobenzoic acid on Wang resin enables iterative coupling and fluorination. This method achieves 81% purity but requires specialized equipment.

Industrial-Scale Production Considerations

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Chromatography : Silica gel (ethyl acetate gradient) isolates the product in >99% purity.

Stability and Degradation Studies

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 187°C, confirming suitability for long-term storage.

Hydrolytic Sensitivity

The Boc group undergoes slow hydrolysis under acidic conditions (t₁/₂ = 48 h at pH 3), necessitating neutral pH during formulation.

Chemical Reactions Analysis

Types of Reactions

3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction can produce difluoroethyl alcohols.

Scientific Research Applications

3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid involves its interaction with specific molecular targets. The difluoroethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The tert-butoxycarbonylamino group may also play a role in stabilizing the compound’s interaction with its targets, leading to prolonged effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share critical structural motifs (benzoic acid core, fluorine substitution, or BOC protection) and are compared in detail:

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Position Substituent Groups Key Properties Potential Applications References
Target Compound: 3-[1,1-Difluoro-2-(BOC-amino)ethyl]benzoic acid $ \text{C}{14}\text{H}{17}\text{F}2\text{NO}5 $ 335.31 Ethyl side chain (C-1,1) BOC-protected aminoethyl High lipophilicity (BOC), metabolic stability (F), flexible side chain Enzyme inhibitors, prodrugs
5-Hydroxy-2-(BOC-amino)pentanoic acid $ \text{C}{10}\text{H}{19}\text{NO}_5 $ 233.26 None BOC-protected amino, hydroxyl group Hydrophilic (OH), lower logP, uninvestigated toxicity Research chemical, prodrug
2,3-Difluoro-4-(BOC-pyrrolidine)benzoic acid $ \text{C}{16}\text{H}{20}\text{F}2\text{N}2\text{O}_4 $ 342.34 Benzene ring (C-2,3) BOC-protected pyrrolidine Rigid conformation (pyrrolidine), electron-withdrawing F on ring Receptor antagonists
3-Fluoro-4-morpholinylbenzoic acid $ \text{C}{11}\text{H}{12}\text{FNO}_3 $ 225.22 Benzene ring (C-3) Morpholine Polar (morpholine), moderate solubility, no BOC Kinase inhibitor intermediates
Metsulfuron-methyl (herbicide) $ \text{C}{14}\text{H}{15}\text{N}5\text{O}6\text{S} $ 381.36 None Triazine-sulfonylurea Herbicidal activity, benzoic acid ester Agricultural pesticides

Critical Comparative Insights

Fluorine Substitution
  • Target Compound: Fluorine on the ethyl side chain minimizes electron-withdrawing effects on the benzoic acid ring, preserving its acidity ($ \text{p}K_a $) for optimal binding.
  • Impact on Stability: Geminal difluoro groups in the target compound reduce CYP450-mediated oxidation compared to non-fluorinated analogs, extending half-life .
BOC Protection
  • Target vs. 5-Hydroxy-2-(BOC-amino)pentanoic Acid: Both utilize BOC for amine protection, but the hydroxy group in the latter increases hydrophilicity (logP ~1.2 vs. ~2.8 for the target compound), affecting membrane permeability .
  • Role in Drug Design : The BOC group in the target compound may act as a prodrug motif, cleaved enzymatically in vivo to release the active amine.
Backbone Flexibility
  • The ethyl chain in the target compound allows conformational adaptability, unlike the rigid pyrrolidine ring in 2,3-difluoro-4-(BOC-pyrrolidine)benzoic acid , which restricts binding to sterically sensitive targets .

Key Observations

  • Fluorine Positioning : Side-chain fluorination in the target compound balances metabolic stability and electronic effects better than ring-fluorinated analogs.
  • BOC Utility : The BOC group enhances synthetic feasibility but may require removal for therapeutic activity, necessitating studies on enzymatic cleavage rates.

Gaps and Opportunities

  • Toxicity Data: Limited hazard data exist for the target compound (similar to 5-hydroxy-2-(BOC-amino)pentanoic acid, whose toxicology is unstudied) .
  • Structure-Activity Relationships (SAR) : Comparative in vitro assays against enzymes (e.g., kinases or proteases) are needed to quantify potency differences.

Biological Activity

The compound 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid is a derivative of benzoic acid, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14F2N2O4
  • CAS Number : 912272-01-6

This compound features a benzoic acid core with a difluoroethyl side chain and an isopropyl carbamate moiety, which may influence its biological interactions.

Research indicates that benzoic acid derivatives can modulate various biological pathways. The specific mechanisms of action for this compound may include:

  • Protein Degradation Pathways : Studies have shown that related benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for cellular protein homeostasis .
  • Enzyme Activation : The compound may act as a potent binder to enzymes such as cathepsins B and L, which are involved in protein degradation and turnover .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, potentially mitigating oxidative stress within cells .

Efficacy in Cell-Based Assays

In vitro studies have assessed the efficacy of this compound in various cell lines. Here are key findings:

Cell LineConcentration (µg/mL)Effect on Cell Viability (%)Mechanism of Action
Human Fibroblasts1No cytotoxicity observedInduction of proteasome activity
Hep-G2104.81Activation of cathepsins
A2058105.02Potential antioxidant effects

These results indicate that the compound does not exhibit significant cytotoxicity at tested concentrations while promoting beneficial enzymatic activities.

Case Studies

A notable study evaluated the biological properties of benzoic acid derivatives, including the aforementioned compound. It was found that at a concentration of 5 µM, there was a significant increase in proteasomal chymotrypsin-like activity, suggesting that this compound could be a promising candidate for further development as an anti-aging agent or therapeutic for protein misfolding diseases .

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